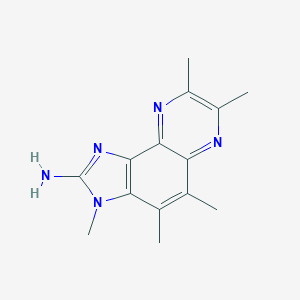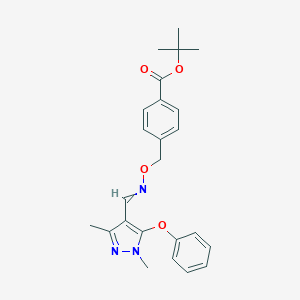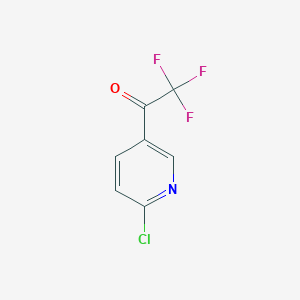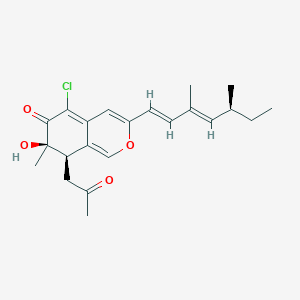
Isochromophilone II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isochromophilone II is a natural product that belongs to the isochromanequinone family. It was first isolated from the fungus Aspergillus ochraceus in 1996. Isochromophilone II has been found to have various biological activities and has been the subject of extensive research in recent years.
Applications De Recherche Scientifique
Antibiotic Properties and Bioactive Compounds
Isochromophilone II, like other isochromophilone compounds, has been studied for its antibiotic properties. For instance, Isochromophilone IX, isolated from a Penicillium species, displayed significant antibiotic activity. It represents the first occurrence of a γ-amino butyric acid (GABA) containing metabolite among its structure class, highlighting its potential in developing new antibiotics (Michael et al., 2003). Additionally, research on a newly discovered lineage of actinomycetes emphasized the importance of novel antibiotics and bioactive microbial metabolites, where a dimeric isochromanequinone, similar to isochromophilone, was identified (Busti et al., 2006).
Cytotoxic Activities Against Cancer Cells
Isochromophilones have been investigated for their cytotoxic activities against various cancer cell lines. For example, compounds from the marine mangrove endophytic fungus Diaporthe sp. SCSIO 41011, which include isochromophilones, demonstrated cytotoxic activities against renal carcinoma cell lines, suggesting their potential in cancer treatment (Luo et al., 2018). Another study isolated azaphilones, including dechloroisochromophilone II, from the fungus Penicillium multicolor CM01, which exhibited antimalarial, antimycobacterial activities, and cytotoxicity against cancer cell lines (Hemtasin et al., 2016).
Antifungal Activity
Isochromophilone compounds have also shown antifungal properties. For instance, compounds isolated from the fungus Chaetomium cupreum CC3003, including isochromophilone derivatives, displayed significant antifungal activity against Candida albicans (Kanokmedhakul et al., 2006).
Propriétés
Numéro CAS |
154170-71-5 |
|---|---|
Nom du produit |
Isochromophilone II |
Formule moléculaire |
C22H27ClO4 |
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
(7R,8R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8-(2-oxopropyl)-8H-isochromen-6-one |
InChI |
InChI=1S/C22H27ClO4/c1-6-13(2)9-14(3)7-8-16-11-17-18(12-27-16)19(10-15(4)24)22(5,26)21(25)20(17)23/h7-9,11-13,19,26H,6,10H2,1-5H3/b8-7+,14-9+/t13-,19+,22+/m0/s1 |
Clé InChI |
QEPMTPAOVMUVBT-VOQBEJNXSA-N |
SMILES isomérique |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H](C2=CO1)CC(=O)C)(C)O)Cl |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl |
SMILES canonique |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl |
Synonymes |
isochromophilone II isochromophilone IIa isochromophilone II |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



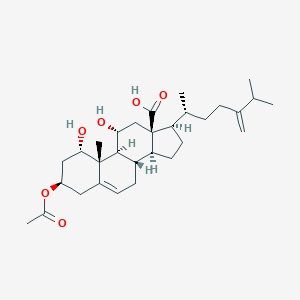


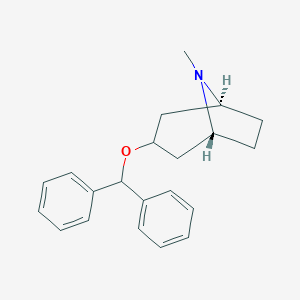

![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)

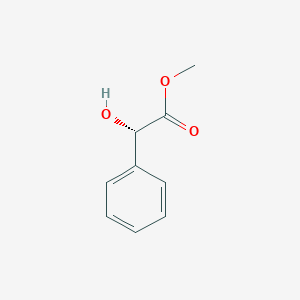
![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)

